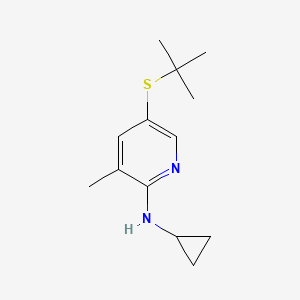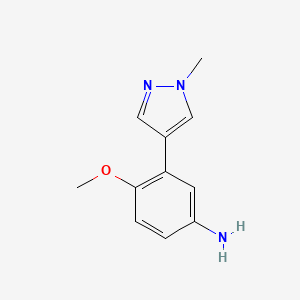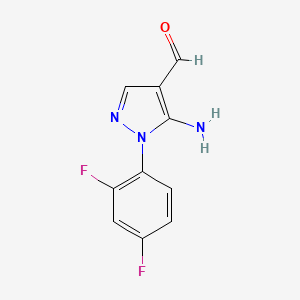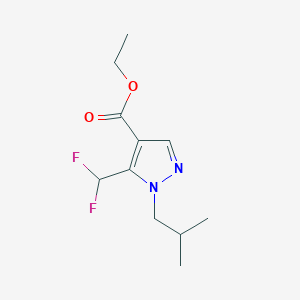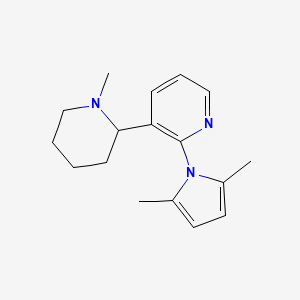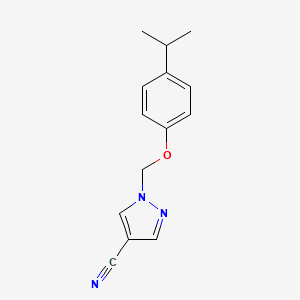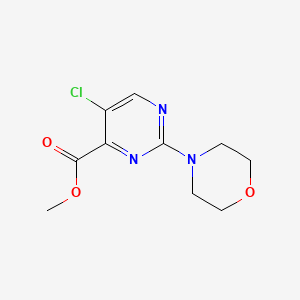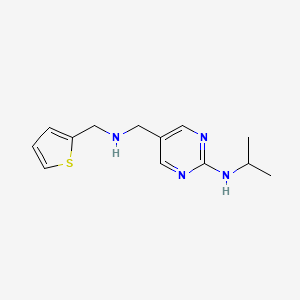
N-Isopropyl-5-(((thiophen-2-ylmethyl)amino)methyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Isopropyl-5-(((thiophen-2-ylmethyl)amino)methyl)pyrimidin-2-amine is a compound belonging to the class of 2-aminopyrimidine derivatives. These compounds are known for their diverse biological activities, including antitrypanosomal and antiplasmodial properties . The presence of the thiophene ring and the pyrimidine core in its structure makes it a compound of interest in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of N-Isopropyl-5-(((thiophen-2-ylmethyl)amino)methyl)pyrimidin-2-amine typically involves multiple steps. One common synthetic route starts with acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. The process includes ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . Industrial production methods may involve similar steps but optimized for large-scale synthesis.
Analyse Chemischer Reaktionen
N-Isopropyl-5-(((thiophen-2-ylmethyl)amino)methyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-Isopropyl-5-(((thiophen-2-ylmethyl)amino)methyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its derivatives are being explored for their potential therapeutic effects against neglected tropical diseases.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-Isopropyl-5-(((thiophen-2-ylmethyl)amino)methyl)pyrimidin-2-amine involves its interaction with molecular targets in the protozoa. It may inhibit key enzymes or interfere with the replication process of the protozoa, leading to their death . The exact molecular pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
N-Isopropyl-5-(((thiophen-2-ylmethyl)amino)methyl)pyrimidin-2-amine can be compared with other 2-aminopyrimidine derivatives. Similar compounds include:
2-Aminopyrimidine: Known for its antiplasmodial activity.
Thiophene derivatives: Known for their diverse biological activities, including anti-inflammatory and antimicrobial properties. The uniqueness of this compound lies in its combined structural features of the thiophene ring and the pyrimidine core, which contribute to its specific biological activities.
Eigenschaften
Molekularformel |
C13H18N4S |
|---|---|
Molekulargewicht |
262.38 g/mol |
IUPAC-Name |
N-propan-2-yl-5-[(thiophen-2-ylmethylamino)methyl]pyrimidin-2-amine |
InChI |
InChI=1S/C13H18N4S/c1-10(2)17-13-15-7-11(8-16-13)6-14-9-12-4-3-5-18-12/h3-5,7-8,10,14H,6,9H2,1-2H3,(H,15,16,17) |
InChI-Schlüssel |
DGVOQWKOZYCODJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC1=NC=C(C=N1)CNCC2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


